4-decanoyloxybenzoic acid chemical structure and properties
4-decanoyloxybenzoic acid chemical structure and properties
An In-Depth Technical Guide to 4-Decanoyloxybenzoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-decanoyloxybenzoic acid, a molecule of significant interest in materials science and specialty chemical synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, synthesis, and key applications, grounding all claims in authoritative data.
Molecular Identity and Structural Elucidation
4-Decanoyloxybenzoic acid (CAS No. 86960-46-5) is a derivative of benzoic acid characterized by an ester linkage at the para (4-) position between the benzoic acid core and a ten-carbon acyl chain (decanoyl group).[1][2] This bifunctional nature, possessing both a hydrophilic carboxylic acid head and a long, lipophilic alkyl tail, is central to its material properties and applications.
The fundamental structure consists of a rigid aromatic ring, which provides a stable scaffold, and a flexible aliphatic chain. This combination is a classic design motif for molecules intended for self-assembly, particularly in the formation of liquid crystals.
Structural Diagram
The chemical structure highlights its amphiphilic character, with a polar carboxylic acid group and a nonpolar decanoyl chain.
Caption: Chemical structure of 4-decanoyloxybenzoic acid.
Physicochemical and Spectroscopic Properties
The physical properties of 4-decanoyloxybenzoic acid are dictated by its molecular structure, influencing its behavior in various systems. Quantitative data is summarized below for clarity.
| Property | Value | Source |
| CAS Number | 86960-46-5 | [1][2][3] |
| Molecular Formula | C₁₇H₂₄O₄ | [1][2][4] |
| Molecular Weight | 292.37 g/mol | [1][2][3] |
| Boiling Point | 430°C (at 101,325 Pa) | [1][5] |
| Density | 1.14 g/cm³ (at 20°C) | [1][4][5] |
| Water Solubility | 1.1 mg/L (at 20°C) | [1][5] |
| Vapor Pressure | 0.001 Pa (at 25°C) | [1][5] |
| LogP | 4 (at 20°C) | [5] |
Spectroscopic Profile (Expected)
While a comprehensive public database of spectra for this specific compound is sparse, its structure allows for the confident prediction of its spectroscopic signatures, which are essential for confirming its identity post-synthesis.[6][7]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzoic acid ring (typically in the 7.0-8.2 ppm range), a triplet for the terminal methyl group of the decanoyl chain (~0.9 ppm), and a series of multiplets for the methylene (-(CH₂)₈-) protons. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift (>10 ppm).[8]
-
¹³C NMR: The spectrum should reveal signals for the carboxyl carbon (~170 ppm), the ester carbonyl carbon (~165 ppm), multiple distinct aromatic carbons (120-155 ppm), and a series of aliphatic carbons for the decanoyl chain (14-40 ppm).[8]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), another sharp C=O stretch from the ester (~1750 cm⁻¹), and C-O stretching bands (~1100-1300 cm⁻¹).[7]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 292.37. Common fragmentation patterns would involve the loss of the decanoyl chain or the carboxylic acid group.[7]
Synthesis Protocol: Esterification of 4-Hydroxybenzoic Acid
A reliable method for synthesizing 4-decanoyloxybenzoic acid is the esterification of 4-hydroxybenzoic acid with n-decanoyl chloride.[1] This approach is favored for its high reactivity and yield. The protocol described below is a self-validating system, where successful synthesis is confirmed by the spectroscopic characterization outlined previously.
Workflow Diagram
Caption: General workflow for the synthesis of 4-decanoyloxybenzoic acid.
Step-by-Step Methodology
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 4-hydroxybenzoic acid in an anhydrous solvent like Tetrahydrofuran (THF) or pyridine. The use of anhydrous conditions is critical to prevent the hydrolysis of the highly reactive n-decanoyl chloride.
-
Reaction Initiation: Cool the flask to 0°C in an ice bath. If not using pyridine as the solvent, add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, to act as an acid scavenger.
-
Acyl Chloride Addition: Add n-decanoyl chloride dropwise to the stirred solution over 30-60 minutes. Maintaining a low temperature is essential to control the exothermic reaction and prevent side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 4-12 hours) until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Workup and Isolation: Quench the reaction by slowly adding water. Acidify the mixture with dilute hydrochloric acid (e.g., 1M HCl) to protonate the carboxylic acid and any remaining base. This step facilitates the precipitation of the product or its extraction into an organic solvent.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine to remove water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate), to yield the pure 4-decanoyloxybenzoic acid.
-
Validation: Confirm the purity and identity of the final product using the spectroscopic methods (NMR, IR, MS) detailed in Section 2.
Industrial and Research Applications
The unique amphiphilic structure of 4-decanoyloxybenzoic acid makes it a valuable compound in several advanced applications.
-
Liquid Crystals: This is a primary application area. The molecule's rod-like shape, arising from the rigid benzoic acid core and the flexible alkyl tail, allows it to form mesophases—states of matter between crystalline solid and isotropic liquid.[1][9] These properties are exploited in the formulation of liquid crystal polymers (LCPs), which offer high thermal stability and mechanical strength for use in electronics and specialty displays.[4]
-
Cosmetics and Pharmaceuticals: The molecule serves as an intermediate in the synthesis of specialty esters. Its amphiphilic nature can enhance skin penetration and provide emulsifying properties in cosmetic formulations.[4] In drug development, the carboxylic acid group is a common pharmacophore, but its properties can sometimes limit bioavailability.[10] Ester derivatives like this can be explored as pro-drugs or as building blocks in more complex active pharmaceutical ingredients (APIs).[11][12]
-
UV Absorbers: It is also used as a precursor in the production of compounds that absorb UV radiation, which can be incorporated into sunscreens and protective coatings for materials.[4]
Safety and Handling
Specific, comprehensive toxicity data for 4-decanoyloxybenzoic acid is not widely available.[1] However, based on the known properties of similar benzoic acid derivatives, standard laboratory precautions should be observed.[13][14][15] It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
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National Institutes of Health. Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. [Link]
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PubChem. 4-Decanoylamino-benzoic acid. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET - 4-n-Decyloxybenzoic acid. [Link]
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National Institutes of Health. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]
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TÜBİTAK Academic Journals. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]
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Thermo Fisher Scientific. SAFETY DATA SHEET - 4-n-Dodecyloxybenzoic acid. [Link]
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Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]
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ScienceDirect. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
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National Institutes of Health. Chenodeoxycholic Acid Pharmacology in Biotechnology and Transplantable Pharmaceutical Applications for Tissue Delivery: An Acute Preclinical Study. [Link]
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MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. [Link]
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PubMed. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. [Link]
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